molecular formula C20H25BrN2O2 B11308039 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B11308039
M. Wt: 405.3 g/mol
InChI Key: SATICZOVKUCRHO-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the bromination of a benzamide precursor, followed by the introduction of the furan and piperidine rings through a series of substitution and coupling reactions. Common reagents used in these reactions include bromine, furan derivatives, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding hydrogenated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The furan and piperidine rings play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[1-(5-methylfuran-2-yl)ethyl]aniline
  • 4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline
  • (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one

Uniqueness

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to the presence of both the furan and piperidine rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

4-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H25BrN2O2/c1-14-9-11-23(12-10-14)18(19-8-3-15(2)25-19)13-22-20(24)16-4-6-17(21)7-5-16/h3-8,14,18H,9-13H2,1-2H3,(H,22,24)

InChI Key

SATICZOVKUCRHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(O3)C

Origin of Product

United States

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